IMD-vanillin

Vaccine Adjuvant Systemic Toxicity TLR7/8 Agonist

TLR7/8 agonists used as vaccine adjuvants often cause dose-limiting systemic inflammation, forcing researchers to compromise between potency and safety. IMD-vanillin solves this by covalently linking an imidazoquinolinone TLR7/8 agonist to a vanillin-based NF-κB modulator, achieving spatially and temporally coupled immune activation unattainable with physical mixtures. • Maintains potent adjuvanticity while reducing systemic inflammation to baseline levels in vivo-physical mixtures fail to replicate this profile • Demonstrates efficacy in CT26 colon carcinoma models with minimal adjuvant toxicity • Supplied as ≥98% pure solid; custom synthesis and bulk quantities available upon request

Molecular Formula C37H45N7O4
Molecular Weight 651.8 g/mol
Cat. No. B14763528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIMD-vanillin
Molecular FormulaC37H45N7O4
Molecular Weight651.8 g/mol
Structural Identifiers
SMILESCCCCC1=NC2=C(N1CC3=CC=C(C=C3)CNC(=O)NCCCCCC(=O)NCC4=CC(=C(C=C4)O)OC)C5=CC=CC=C5N=C2N
InChIInChI=1S/C37H45N7O4/c1-3-4-12-32-43-34-35(28-10-7-8-11-29(28)42-36(34)38)44(32)24-26-16-14-25(15-17-26)22-41-37(47)39-20-9-5-6-13-33(46)40-23-27-18-19-30(45)31(21-27)48-2/h7-8,10-11,14-19,21,45H,3-6,9,12-13,20,22-24H2,1-2H3,(H2,38,42)(H,40,46)(H2,39,41,47)
InChIKeyCAOWCHCEXLWZKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IMD-vanillin: NF-κB Immunomodulator Dimer


IMD-vanillin is a novel, synthetic imidazoquinolinone-NF-κB immunomodulator dimer . It belongs to a class of small molecule immune potentiators (SMIPs) designed as next-generation vaccine adjuvants and antitumor immunotherapeutics [1]. Its structure consists of a TLR7/8-activating imidazoquinolinone moiety covalently linked to a vanillin-based NF-κB modulator [1]. The compound is characterized by its molecular formula C37H45N7O4, a molecular weight of 651.80 g/mol, and the CAS Registry Number 2928463-38-9 .

1
Coupled TLR7/8–NF-κB signaling probe for immunomodulation research
Covalent dimer enables spatiotemporally coupled pathway activation studies
2
Injectable vaccine adjuvant research with reduced systemic inflammation context
Reported systemic cytokine reduction to baseline levels in mouse vaccination model
3
Preclinical tumor immunotherapy model-response studies
Class-level tumor model endpoint context with reported efficacy and minimal toxicity

Why IMD-vanillin Cannot Be Replaced


Generic substitution with a simple mixture of a TLR7/8 agonist (e.g., R848) and an NF-κB modulator (e.g., free vanillin) fails to replicate the efficacy-toxicity profile of the covalent IMD-vanillin dimer [1]. Physical mixtures have been shown to elicit high systemic inflammation and toxicity in vivo [1]. The core innovation of IMD-vanillin lies in the covalent linkage, which spatially and temporally couples immune activation with NF-κB pathway modulation, achieving a unique pharmacological outcome that is unattainable by administering the individual components separately [1]. The evidence below quantifies this differentiation.

Target Compound
Covalent IMD-vanillin dimer: coupled TLR7/8 activation and NF-κB modulation
vs
Generic Substitute
Physical mixture of R848 + free vanillin: uncoupled pathways with high systemic inflammation
Physical mixtures fail to replicate the efficacy–toxicity profile of the covalent dimer. Covalent linkage spatially and temporally couples immune activation with NF-κB modulation; generic substitution may shift both systemic tolerability and immunostimulatory context. Reported in vivo toxicity endpoints may not transfer to mixture formulations.

Quantitative Differentiation Evidence


Systemic Toxicity Reduction vs. Unconjugated Agonist

IMD-vanillin and related dimers significantly reduce the high systemic toxicity associated with the unconjugated TLR7/8 agonist R848. In vivo studies demonstrated that the covalent dimers reduced systemic inflammation markers to baseline (vehicle control) levels, while R848 alone or in a physical mixture with an NF-κB modulator elicited high systemic cytokine responses [1]. This establishes a clear safety advantage for the covalent dimer strategy.

Systemic toxicity
Class-level inference
Systemic cytokine induction
IMD-vanillin Baseline (vehicle)
R848/mixture High cytokine induction
Supports safety-related endpoint monitoring in systemic adjuvant studies
Mouse OVA model, 1 h post-vaccination. Data to verify in specific protocol.
Vaccine Adjuvant Systemic Toxicity TLR7/8 Agonist

Maintained Adjuvanticity

While significantly reducing systemic toxicity, IMD-vanillin and its analog dimers simultaneously maintained adjuvanticity comparable to the parent SMIP R848. The study showed that vaccine formulations containing the dimers induced robust antigen-specific immune responses, as indicated by ovalbumin-specific antibody titers, on par with those induced by R848 alone [1].

Adjuvanticity
Class-level inference
OVA-specific antibody titers
IMD-vanillin Comparable to R848
Reported maintenance of immunostimulatory response in class-level context
Mouse OVA model. Antibody response may differ across antigen systems.
Immunogenicity Vaccine Adjuvant Antibody Titer

In Vivo Anti-Tumor Efficacy with Minimal Toxicity

Select imidazoquinolinone-NF-κB immunomodulator dimers, including the class to which IMD-vanillin belongs, demonstrated improved efficacy in a CT26 mouse colon carcinoma tumor model while eliciting minimal adjuvant toxicity [1]. This contrasts with the high systemic toxicity typically associated with potent TLR7/8 agonists, which limits their use in cancer immunotherapy [1].

Anti-tumor model
Class-level inference
CT26 colon carcinoma model endpoint
IMD-vanillin class Improved efficacy, minimal toxicity
Supports tumor-model endpoint context; therapeutic window requires model-specific review
Quantitative data not specified in abstract. Source review recommended.
Cancer Immunotherapy Anti-tumor Efficacy Toxicity

Structural Differentiation from Vanillin

IMD-vanillin (C37H45N7O4, MW 651.80) is structurally distinct from the simple flavorant vanillin (C8H8O3, MW 152.15) . It is a large, synthetic dimer comprising a TLR7/8-activating imidazoquinolinone core and a vanillin-derived NF-κB modulator [1]. This complex structure confers a unique dual mechanism of action (TLR activation + NF-κB modulation) that is absent in simple vanillin or its isomers (e.g., o-vanillin, isovanillin).

Structural identity
Supporting evidence
Molecular weight
IMD-vanillin 651.80 g/mol
Vanillin 152.15 g/mol
~4.3× MW difference confirms distinct dual-pharmacophore structure
Structure determination by standard analytical methods.
Chemical Structure Target Engagement Immunomodulation

Key Application Scenarios


Low-Toxicity Injectable Vaccines

IMD-vanillin is ideally suited as a molecular adjuvant in subunit or epitope-based vaccine research where a potent T-cell response is desired but systemic toxicity from a TLR7/8 agonist is unacceptable. Its ability to maintain adjuvanticity while reducing systemic inflammation to baseline levels directly addresses a major limitation of current SMIPs [1].

Preclinical Cancer Immunotherapy

The compound is a strong candidate for oncology research, particularly for in vivo tumor models like CT26 colon carcinoma, where it has demonstrated improved efficacy and minimal adjuvant toxicity [1]. Its dual mechanism of action—activating innate immunity while modulating the NF-κB pathway—offers a novel approach to designing safer and more effective cancer immunotherapies.

Mechanistic Studies of Coupled Immune Signaling

As a covalently linked dimer of a TLR7/8 agonist and an NF-κB modulator, IMD-vanillin is a unique chemical biology tool. It enables researchers to study the effects of forced proximity and temporal coupling of these two distinct immune signaling pathways within a single cell or localized environment, which cannot be achieved by simple co-administration of the individual components [1].

Application
Selection Property
Validation Focus
Low-toxicity injectable adjuvant research
Systemic tolerability in vaccine models
Cytokine baseline restoration; immunogenicity maintenance
Preclinical cancer immunotherapy studies
Tumor-model endpoint context
Efficacy-toxicity therapeutic window in syngeneic models
Coupled immune signaling mechanism research
Spatiotemporal coupling of TLR7/8 and NF-κB pathways
Forced-proximity pathway crosstalk in single-cell or local environments

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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